5-(1,2,3-thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(1,2,3-Thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3-thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(trifluoromethyl)aniline with thiocarbonyl diimidazole to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1,2,3-Thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
5-(1,2,3-Thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 5-(1,2,3-thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features but different substituents.
3-(Trifluoromethyl)-1,2,4-thiadiazole: A compound with a similar trifluoromethyl group but a different thiadiazole ring structure.
5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazole: A thiadiazole derivative with different aromatic substituents.
Uniqueness
5-(1,2,3-Thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both a thiadiazole ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-(thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N5S2/c12-11(13,14)6-2-1-3-7(4-6)15-10-18-17-9(21-10)8-5-20-19-16-8/h1-5H,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXIHXWZNVOQLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NN=C(S2)C3=CSN=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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